molecular formula C26H23F3N2O2S B2558707 4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole CAS No. 339277-27-9

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole

Cat. No.: B2558707
CAS No.: 339277-27-9
M. Wt: 484.54
InChI Key: VWOAZQSJGNTTMR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Enhanced Conductivity in Polysulfone Membranes

A study demonstrated the use of bis-imidazolium crosslinked polysulfone membranes for significantly enhanced hydroxide conductivity. This application highlights the potential of imidazole derivatives in improving the efficiency of hydroxide exchange membranes, a crucial component in fuel cells (Dai et al., 2016).

Room Temperature Ionic Liquids (RTILs)

Imidazole derivatives have been used to synthesize a variety of RTILs through direct methylation or trifluoroethylation. These RTILs are of significant interest due to their applications in green chemistry, including as solvents and catalysts in chemical reactions (Zhang, Martin, & Desmarteau, 2003).

Antimicrobial and Antitumor Activities

Imidazole derivatives exhibit promising antimicrobial and antitumor activities. For instance, certain substituted imidazole compounds have shown considerable local anesthetic activity, alongside minimal toxicity, suggesting their utility in medical and pharmaceutical applications (Ran, Li, & Zhang, 2015).

Corrosion Inhibition

Novel imidazole derivatives have been identified as effective corrosion inhibitors for steel in CO2 saturated solutions. This application is critical for protecting infrastructure in the oil and gas industries from corrosion, enhancing longevity and safety (Singh et al., 2017).

Advanced Material Synthesis

Imidazole derivatives are also used in the synthesis of advanced materials, such as polyimides containing triaryl imidazole side groups. These materials exhibit unique properties, including solubility in polar organic solvents, thermal stability, and potential applications in electronics due to their fluorescence emission characteristics (Rafiee & Rasekh, 2017).

Mechanism of Action

Target of Action

The primary target of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to interact with a broad range of biological targets . For instance, some imidazole derivatives are potent inhibitors of nitric oxide synthase .

Mode of Action

The specific mode of action of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The specific molecular and cellular effects of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can be influenced by environmental factors .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . This suggests that there could be potential for future research and development in this area.

Properties

IUPAC Name

4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAZQSJGNTTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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